molecular formula C15H20N2O2 B15225102 Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B15225102
M. Wt: 260.33 g/mol
InChI Key: UDNIQUGPAPTEHV-UHFFFAOYSA-N
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Description

Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solid alumina and room temperature conditions for the initial steps, followed by controlled cyclization processes .

Chemical Reactions Analysis

Types of Reactions: Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate stands out due to its unique combination of a benzyl group and the pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-7-16-8-14(13)10-17/h1-5,13-14,16H,6-11H2

InChI Key

UDNIQUGPAPTEHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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